molecular formula C13H12O5 B2421128 Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate CAS No. 95903-37-0

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate

Cat. No.: B2421128
CAS No.: 95903-37-0
M. Wt: 248.234
InChI Key: CXVNWNKFVYXEHU-UHFFFAOYSA-N
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Description

“Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” is a natural coumarin derivative . It is synthesized for use in bacterial enzyme detection as a switchable fluorescent substrate .


Synthesis Analysis

The synthesis of this compound involves the Pechmann reaction between resorcinol and ethyl acetoacetate, forming 7-hydroxy-4-methyl-2H-chromen-2-one . This is then reacted with an excess of epichlorohydrin in the presence of K2CO3 under reflux to prepare 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 spectra .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate and its derivatives have been synthesized and characterized in various studies. These compounds have been studied for their chemical structures and properties using techniques like IR, 1H-NMR, 13C-NMR, and X-ray diffraction data (Mukovoz et al., 2017), (Zhang et al., 2013).

Applications in Drug Synthesis

  • This compound has been utilized in the synthesis of drug intermediates and other organic compounds. For example, it serves as a key intermediate in the preparation of various drugs (Čačić et al., 2009), (Čačić et al., 2006).

Potential in Antibacterial and Antimicrobial Research

Role in Organic Chemistry Education

  • The synthesis and study of this compound and its derivatives can be used as an effective educational tool in organic chemistry courses, enhancing students' interest and skills in scientific research (Min, 2015).

Biochemical Analysis

Biochemical Properties

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate plays a significant role in various biochemical reactions. It is used as a building block or intermediate in the synthesis of coumaric galactosides and fluorogenic substrates . This compound interacts with several enzymes and proteins, including bacterial enzymes, where it serves as a switchable fluorescent substrate for detection purposes . The nature of these interactions often involves the hydrolysis of the ester bond, leading to the release of a fluorescent product that can be easily detected.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a fluorescent substrate allows for the monitoring of enzyme activity within cells, providing insights into cellular function and metabolic states . Additionally, this compound’s interaction with bacterial enzymes can lead to changes in bacterial cell function, making it a valuable tool in microbiological research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for certain enzymes, where the hydrolysis of the ester bond results in the release of a fluorescent product . This process can either inhibit or activate enzyme activity, depending on the specific enzyme involved. Furthermore, changes in gene expression can occur as a result of the compound’s interaction with cellular components, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable for at least two years when stored at room temperature, protected from light and moisture . Over time, degradation may occur, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to monitor enzyme activity and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively serve as a fluorescent marker without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. These dosage-dependent effects are crucial for determining the appropriate concentrations for experimental use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases, which hydrolyze the ester bond, releasing the active fluorescent product . This interaction can affect metabolic flux and metabolite levels within cells, providing valuable information on cellular metabolism and enzyme activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy as a fluorescent marker. The compound’s distribution can be monitored using its fluorescent properties, providing insights into its cellular and tissue-specific localization.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and proteins within the cell. The fluorescent properties of the compound enable researchers to visualize its subcellular distribution, providing valuable information on its role in cellular processes.

Properties

IUPAC Name

methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVNWNKFVYXEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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